molecular formula C15H16FN3O4 B11066967 4-(4-{[(2-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(2-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11066967
M. Wt: 321.30 g/mol
InChI Key: RSQYUVCMXAITNG-UHFFFAOYSA-N
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Description

4-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2-(2-fluorophenoxy)acetic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is further reacted with butanoic acid derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and chemical processes.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry research.

    Industry: Its unique chemical properties can be exploited in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the acylamino and pyrazolyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID: Similar structure with a chlorophenoxy group instead of a fluorophenoxy group.

    4-(4-{[2-(2-BROMOPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID: Contains a bromophenoxy group, offering different reactivity and properties.

    4-(4-{[2-(2-METHOXYPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID: Features a methoxyphenoxy group, which can influence its chemical and biological behavior.

Uniqueness

The presence of the fluorophenoxy group in 4-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and highlights its potential for specialized applications in research and industry.

Properties

Molecular Formula

C15H16FN3O4

Molecular Weight

321.30 g/mol

IUPAC Name

4-[4-[[2-(2-fluorophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C15H16FN3O4/c16-12-4-1-2-5-13(12)23-10-14(20)18-11-8-17-19(9-11)7-3-6-15(21)22/h1-2,4-5,8-9H,3,6-7,10H2,(H,18,20)(H,21,22)

InChI Key

RSQYUVCMXAITNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CN(N=C2)CCCC(=O)O)F

Origin of Product

United States

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